Cas no 2060041-91-8 (2,5,8-triazaspiro3.6decan-9-one, bis(trifluoroacetic acid))

2,5,8-Triazaspiro[3.6]decan-9-one, bis(trifluoroacetic acid) is a spirocyclic compound featuring a unique nitrogen-rich heterocyclic framework. Its rigid spiro structure enhances stability, while the trifluoroacetic acid counterions improve solubility in polar organic solvents. This compound is particularly valuable in medicinal chemistry and catalysis due to its ability to act as a versatile scaffold or ligand. The trifluoroacetate groups further facilitate purification and handling. Its well-defined stereochemistry and high purity make it suitable for applications requiring precise molecular control, such as asymmetric synthesis or pharmaceutical intermediate development. The compound’s structural features contribute to its utility in advanced synthetic and mechanistic studies.
2,5,8-triazaspiro3.6decan-9-one, bis(trifluoroacetic acid) structure
2060041-91-8 structure
Product Name:2,5,8-triazaspiro3.6decan-9-one, bis(trifluoroacetic acid)
CAS No:2060041-91-8
MF:C9H14F3N3O3
MW:269.220972537994
MDL:MFCD30535728
CID:4635607
PubChem ID:126815836
Update Time:2025-05-23

2,5,8-triazaspiro3.6decan-9-one, bis(trifluoroacetic acid) Chemical and Physical Properties

Names and Identifiers

    • 2,5,8-triazaspiro[3.6]decan-9-one, bis(trifluoroacetic acid)
    • 2,5,8-triazaspiro3.6decan-9-one, bis(trifluoroacetic acid)
    • MDL: MFCD30535728
    • Inchi: 1S/C7H13N3O.C2HF3O2/c11-6-3-7(4-8-5-7)10-2-1-9-6;3-2(4,5)1(6)7/h8,10H,1-5H2,(H,9,11);(H,6,7)
    • InChI Key: JJYCCSXRUBOPMX-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(=O)O.O=C1NCCNC2(CNC2)C1

2,5,8-triazaspiro3.6decan-9-one, bis(trifluoroacetic acid) Pricemore >>

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Additional information on 2,5,8-triazaspiro3.6decan-9-one, bis(trifluoroacetic acid)

Research Briefing on 2,5,8-Triazaspiro[3.6]decan-9-one, Bis(trifluoroacetic acid) (CAS: 2060041-91-8)

The compound 2,5,8-triazaspiro[3.6]decan-9-one, bis(trifluoroacetic acid) (CAS: 2060041-91-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic scaffold is of particular interest due to its unique structural features, which make it a promising candidate for drug discovery, especially in the development of novel enzyme inhibitors and receptor modulators. Recent studies have focused on its synthesis, physicochemical properties, and potential therapeutic applications, highlighting its versatility in medicinal chemistry.

One of the key advancements in the research of this compound is its role as a building block in the synthesis of complex heterocyclic systems. The spirocyclic core provides a rigid framework that can be functionalized to enhance binding affinity and selectivity toward biological targets. Recent publications have demonstrated its utility in the design of inhibitors for kinases and proteases, which are critical targets in oncology and inflammatory diseases. The bis(trifluoroacetic acid) salt form improves solubility, facilitating its use in biological assays and formulation studies.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the pharmacokinetic profile of derivatives based on 2,5,8-triazaspiro[3.6]decan-9-one. The study revealed that these compounds exhibit favorable metabolic stability and oral bioavailability, making them suitable for further preclinical development. Additionally, computational modeling studies have provided insights into the binding modes of these derivatives, aiding in the optimization of their therapeutic efficacy.

Another significant development is the application of this compound in the field of chemical biology as a probe for studying protein-protein interactions. Its ability to act as a molecular scaffold has been leveraged to develop bifunctional molecules that can simultaneously engage multiple targets, a strategy known as proteolysis-targeting chimeras (PROTACs). This approach has shown promise in degrading disease-relevant proteins, offering a new avenue for drug discovery.

Despite these advancements, challenges remain in the large-scale synthesis and purification of 2,5,8-triazaspiro[3.6]decan-9-one derivatives. Recent efforts have focused on streamlining synthetic routes to improve yield and reduce costs, with green chemistry principles being applied to minimize environmental impact. Furthermore, ongoing toxicological studies aim to ensure the safety profile of these compounds before advancing to clinical trials.

In conclusion, 2,5,8-triazaspiro[3.6]decan-9-one, bis(trifluoroacetic acid) represents a versatile and promising scaffold in medicinal chemistry. Its applications span from enzyme inhibition to targeted protein degradation, underscoring its potential in addressing unmet medical needs. Continued research and collaboration across academia and industry will be essential to fully realize its therapeutic potential.

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